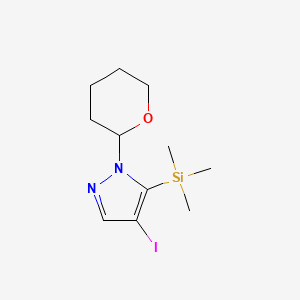
4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-5-(trimethylsilyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-5-(trimethylsilyl)-1H-pyrazole is a complex organic compound with the molecular formula C11H18IN2OSi This compound is characterized by the presence of an iodine atom, a tetrahydropyranyl group, and a trimethylsilyl group attached to a pyrazole ring
Preparation Methods
The synthesis of 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-5-(trimethylsilyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a pyrazole derivative followed by the introduction of the tetrahydropyranyl and trimethylsilyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-5-(trimethylsilyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-5-(trimethylsilyl)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-5-(trimethylsilyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-5-(trimethylsilyl)-1H-pyrazole can be compared with other similar compounds such as:
- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- 4-Iodo-1-(2-tetrahydropyranyl)indazole
These compounds share structural similarities but differ in their specific functional groups and overall chemical properties
Properties
Molecular Formula |
C11H19IN2OSi |
|---|---|
Molecular Weight |
350.27 g/mol |
IUPAC Name |
[4-iodo-2-(oxan-2-yl)pyrazol-3-yl]-trimethylsilane |
InChI |
InChI=1S/C11H19IN2OSi/c1-16(2,3)11-9(12)8-13-14(11)10-6-4-5-7-15-10/h8,10H,4-7H2,1-3H3 |
InChI Key |
XJCDHSPHNWHZKO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=NN1C2CCCCO2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















